Indium tribromide

Cyanation Alcohol Activation Lewis Acid Catalysis

Indium tribromide (InBr₃) is the premier water-tolerant Lewis acid for catalytic transformations where conventional Lewis acids fail. Unlike moisture-sensitive AlCl₃ or BF₃·Et₂O, InBr₃ tolerates aqueous and non-anhydrous conditions, delivering up to 99% yield in direct cyanation of benzylic alcohols at room temperature. It outperforms InCl₃ and Sc(OTf)₃ in stereoselective glycosylation at <10 mol% loading, minimizing side products and purification costs. For transfer hydrogenation and C-alkynylation, InBr₃ expands substrate scope and provides superior anomeric selectivity with recoverable catalyst. Choose InBr₃ for robust, scalable catalysis with measurable cost-of-goods advantages over alternative Lewis acids.

Molecular Formula Br3In
Molecular Weight 354.53 g/mol
CAS No. 13465-09-3
Cat. No. B085924
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIndium tribromide
CAS13465-09-3
SynonymsInBr3
indium bromide
Molecular FormulaBr3In
Molecular Weight354.53 g/mol
Structural Identifiers
SMILESBr[In](Br)Br
InChIInChI=1S/3BrH.In/h3*1H;/q;;;+3/p-3
InChIKeyJKNHZOAONLKYQL-UHFFFAOYSA-K
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Indium Tribromide CAS 13465-09-3: Chemical Properties and Procurement Baseline


Indium tribromide (InBr₃, CAS 13465-09-3) is an indium(III) halide that functions as a Lewis acid in organic synthesis [1]. It crystallizes in a layer structure isostructural with AlCl₃, with a melting point of 436 °C and boiling point of 656 °C . Unlike many conventional Lewis acids that are moisture-sensitive and require anhydrous conditions, InBr₃ exhibits notable water tolerance, enabling reactions in aqueous or non-anhydrous media . This compound is commercially available in various purity grades, including 99% and 99.99% (metal basis), and is used in a wide range of catalytic transformations including Friedel-Crafts acylations, cyanation reactions, glycosylations, and transfer hydrogenations .

Why Generic Substitution Fails: Indium Tribromide's Unique Position Among Lewis Acids


Indium tribromide cannot be simply interchanged with other indium halides or common Lewis acids due to significant differences in catalytic activity, substrate tolerance, and operational robustness. Systematic comparisons reveal that InBr₃ consistently outperforms InCl₃, InI₃, BF₃·Et₂O, AlCl₃, and Sc(OTf)₃ in specific reaction classes, with quantifiable advantages in yield, selectivity, substrate scope, and catalyst loading [1][2]. Notably, its water-tolerant nature allows reactions in non-anhydrous conditions where strong Lewis acids like AlCl₃ and BF₃ would decompose or require rigorous exclusion of moisture [3]. The following evidence demonstrates exactly where InBr₃ provides measurable differentiation that justifies its selection over closest analogs.

Indium Tribromide CAS 13465-09-3: Quantified Performance Differentiation vs. Comparators


Superior Catalyst in Direct Cyanation of Alcohols: InBr₃ vs. InCl₃ and Other Lewis Acids

In the direct cyanation of benzylic alcohols with TMSCN, InBr₃ demonstrated clear superiority over InCl₃, FeCl₃, and BiCl₃. The reaction with InBr₃ (5–10 mol%) proceeded at room temperature, delivering yields of 46–99% within 5–30 minutes [1]. Optimization studies explicitly identified InBr₃ as the most effective catalyst, outperforming all other tested Lewis acids including InCl₃ [1]. This method was successfully applied to synthesize key nitrile intermediates of verapamil, indoprofen, and naproxen [1].

Cyanation Alcohol Activation Lewis Acid Catalysis

Minimally Competent Lewis Acid for Glycosylation: InBr₃ vs. BF₃·Et₂O and Sc(OTf)₃

In the glycosylation of decanols with L-rhamnose peracetate, strong Lewis acids BF₃·Et₂O and Sc(OTf)₃ required excess stoichiometric amounts and produced impurities, necessitating careful control of reaction times and temperatures [1]. In contrast, the weaker Lewis acid InBr₃ produced purer products in high yield under a wider range of conditions (including higher temperatures) and was effective even when used catalytically at <10 mol% loading [1]. This study establishes InBr₃ as a 'minimally competent Lewis acid' that avoids the side reactions associated with stronger Lewis acids.

Glycosylation Rhamnoside Synthesis Lewis Acid Catalysis

C-Glycosidation: InBr₃ vs. InCl₃, In(OTf)₃, Sc(OTf)₃, and Other Lewis Acids

In C-alkynylation of glycals, InBr₃ at only 5 mol% loading provided very good yields with shorter reaction time, high anomeric selectivity, and catalyst recoverability [1]. Comparative screening of other Lewis acids—including InCl₃, In(OTf)₃, Sc(OTf)₃, Tb(OTf)₃, YCl₃, and YbCl₃—revealed that InBr₃ gave the best results in terms of both conversion and selectivity [1].

C-Glycoside Synthesis Ferrier Rearrangement Catalytic Selectivity

Expanded Substrate Scope in Transfer Hydrogenation: InBr₃ vs. BF₃·Et₂O

The InBr₃-catalyzed transfer hydrogenation of 1,1-di- and trisubstituted alkenes using dihydroaromatic compounds as H₂ surrogates was compared with the previously reported BF₃·Et₂O-catalyzed process [1]. The InBr₃ system reliably accommodated electron-deficient aryl substituents, lifting several substrate restrictions and enabling successful transformation of new substrate types in both hydrodeuterogenation and deuterohydrogenation reactions [1].

Transfer Hydrogenation Alkene Reduction Deuterium Labeling

Friedel-Crafts Acylation with Esters: InBr₃ vs. AlCl₃ and BF₃·OEt₂

In Friedel-Crafts acylation of arenes using esters as acylating reagents, the InBr₃/Me₂HSiCl system was essential for reaction success, outperforming traditional catalysts like AlCl₃ and BF₃·OEt₂ [1]. This method avoids unstable acid halides and harsh conditions, proceeding under mild conditions with high regioselectivity and good yields. Tert-butyl esters were particularly effective, and the system avoids polyalkylation, enabling selective monoalkylation [1].

Friedel-Crafts Acylation Ester Acylating Agents Mild Condition Catalysis

Ultra-Low Catalyst Loading: InBr₃ at 0.01–1 mol% vs. Conventional Lewis Acids

InBr₃ demonstrates exceptional catalytic efficiency at extremely low loadings. In the addition of TMSCN to α-hetero-substituted ketones, anhydrous InBr₃ is effective at 0.1–1 mol% under mild conditions [1]. In the chemoselective preparation of acylals under solvent-free conditions, InBr₃ can be used at a loading as low as 0.01 mol%, with aliphatic and aromatic aldehydes reacting with acetic anhydride to afford acylals in very good to excellent yields at ambient temperature . These ultra-low loadings contrast with conventional Lewis acids like BF₃ and AlCl₃, which are typically used at 200–1000 ppm (0.02–0.1%) in industrial cationic polymerizations but often require stoichiometric or excess amounts in fine chemical synthesis [2].

Catalyst Loading TMSCN Addition Acylal Synthesis

Indium Tribromide CAS 13465-09-3: High-Value Application Scenarios Based on Verified Differentiation


Pharmaceutical Intermediate Synthesis via Cyanation

For the synthesis of α-aryl nitrile intermediates in drug candidates (e.g., verapamil, indoprofen, naproxen), InBr₃ enables direct cyanation of benzylic alcohols with TMSCN at room temperature. This method avoids pre-activation of the hydroxyl group and delivers yields up to 99% within 30 minutes, outperforming InCl₃ and other Lewis acids [1].

Clean Glycosylation for Carbohydrate Chemistry and Glycolipid Production

In the synthesis of rhamnosides and other glycosides, InBr₃ functions as a 'minimally competent Lewis acid,' providing high yields and pure products at <10 mol% catalytic loading. Unlike BF₃·Et₂O and Sc(OTf)₃, which require excess stoichiometric amounts and generate impurities, InBr₃ operates under a wider temperature range and minimizes side reactions, reducing downstream purification costs [2].

C-Glycoside Synthesis with High Anomeric Selectivity

For C-alkynylation of glycals to produce C-glycosides, InBr₃ at 5 mol% loading delivers very good yields, high anomeric selectivity, and catalyst recoverability. Comparative screening against InCl₃, In(OTf)₃, Sc(OTf)₃, and other Lewis acids confirms InBr₃ provides the optimal balance of conversion and stereocontrol, making it the catalyst of choice for stereoselective carbohydrate derivatization [3].

Transfer Hydrogenation and Deuterium Labeling of Electron-Deficient Alkenes

In transfer hydrogenation using dihydroaromatic H₂ surrogates, InBr₃ expands the substrate scope to electron-deficient aryl-substituted alkenes that are incompatible with BF₃·Et₂O. This enables site-selective deuterium incorporation in fine chemicals and pharmaceutical intermediates where isotopic labeling is required for mechanistic studies or metabolic profiling [4].

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